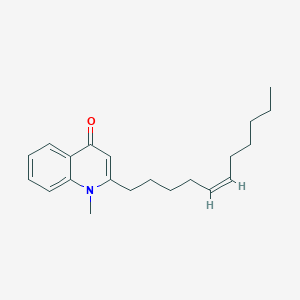

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

Description

BenchChem offers high-quality 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

1-methyl-2-[(Z)-undec-5-enyl]quinolin-4-one |

InChI |

InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h7-8,12-13,15-17H,3-6,9-11,14H2,1-2H3/b8-7- |

InChI Key |

JWKBGGZMJGQAIK-FPLPWBNLSA-N |

Isomeric SMILES |

CCCCC/C=C\CCCCC1=CC(=O)C2=CC=CC=C2N1C |

Canonical SMILES |

CCCCCC=CCCCCC1=CC(=O)C2=CC=CC=C2N1C |

Origin of Product |

United States |

Foundational & Exploratory

A Prospective Guide to the Synthesis and Characterization of 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

Disclaimer: The following technical guide outlines a proposed synthetic route and predicted characterization data for 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone. As of the writing of this document, specific experimental data for this compound is not available in the public domain. The methodologies and data presented herein are based on established chemical principles and extrapolated from the scientific literature on analogous 2-alkyl-4(1H)-quinolinone compounds.

Introduction

The 4(1H)-quinolinone core is a significant scaffold in medicinal chemistry and natural products, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] Notably, 2-alkyl-4(1H)-quinolinones (AHQs) are known to function as signaling molecules in bacterial communication systems, such as the Pseudomonas aeruginosa quorum sensing (QS) network.[4][5][6] This guide focuses on the target molecule, 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone, a derivative featuring an N-methyl group and a C2-undecenyl side chain. The presence of the long alkyl chain and the N-methylation are expected to modulate its physicochemical properties and biological activity. This document provides a prospective blueprint for its synthesis and detailed characterization for researchers and drug development professionals.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through a two-stage process: first, the construction of the 2-alkyl-4(1H)-quinolinone core via a Camps cyclization, followed by a selective N-methylation of the quinolinone nitrogen.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

This stage involves the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide, a method known as the Camps cyclization.[2][3]

Step 1a: Synthesis of the β-keto ester precursor, Ethyl (Z)-3-oxo-8-tetradecenoate. This precursor can be synthesized from commercially available starting materials. For the purpose of this guide, we will assume its availability.

Step 1b: Synthesis of N-(2-acetylphenyl)-(Z)-3-oxo-8-tetradecenamide.

-

To a solution of 2'-aminoacetophenone (1 equivalent) in dry toluene, add ethyl (Z)-3-oxo-8-tetradecenoate (1.1 equivalents).

-

Heat the mixture to reflux for 24 hours with a Dean-Stark apparatus to remove ethanol.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-acylated intermediate.

Step 1c: Intramolecular Cyclization to 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone.

-

Dissolve the N-(2-acetylphenyl)-(Z)-3-oxo-8-tetradecenamide (1 equivalent) in ethanol.

-

Add a solution of sodium hydroxide (2 equivalents) in water dropwise at room temperature.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and neutralize with 1M HCl until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the 2-alkyl-4(1H)-quinolinone.

-

Further purification can be achieved by recrystallization from ethanol.

Stage 2: Synthesis of 1-methyl-2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone

N-alkylation of 4-quinolinones can be achieved using various alkylating agents in the presence of a base.[7][8]

-

To a solution of 2-((Z)-undec-5-en-1-yl)-4(1H)-quinolinone (1 equivalent) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (3 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the mixture.

-

Stir the reaction at 60 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for the characterization of the final compound.

Table 1: Predicted Spectroscopic Data

| Parameter | Predicted Value/Description |

| Molecular Formula | C₂₁H₂₉NO |

| Molecular Weight | 327.47 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 for detailed assignments |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 for detailed assignments |

| Mass Spec (EI-MS) | m/z (%): 327 [M]⁺, 228, 186, 173, 159 |

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

| H-Ar (quinolinone) | 7.20 - 8.20 | m | - |

| H-3 (quinolinone) | ~6.30 | s | - |

| H-5', H-6' (alkenyl) | 5.30 - 5.50 | m | - |

| N-CH₃ | ~3.70 | s | - |

| H-1' (alkyl chain) | ~2.80 | t | ~7.5 |

| H-4', H-7' (allylic) | ~2.05 | m | - |

| H-2', H-3', H-8' to H-10' | 1.20 - 1.80 | m | - |

| H-11' (terminal CH₃) | ~0.90 | t | ~7.0 |

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are based on typical ranges for similar structures.[9][10][11]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C-4 (C=O) | ~178 |

| C-2, C-8a | 140 - 150 |

| C-Ar (quinolinone) | 115 - 135 |

| C-5', C-6' (alkenyl) | 128 - 132 |

| C-3 | ~110 |

| N-CH₃ | ~35 |

| C-1' to C-11' (alkyl) | 22 - 35 |

| C-11' (terminal CH₃) | ~14 |

Note: Predicted values are based on typical ranges for similar structures.[12][13][14]

Mass Spectrometry Fragmentation

The electron impact mass spectrum is predicted to show a molecular ion peak at m/z 327. Key fragmentation pathways would likely involve cleavage of the alkyl side chain. A prominent fragmentation would be the McLafferty rearrangement if applicable, and benzylic cleavage leading to a stable quinolinone fragment.

Predicted Major Fragments:

-

m/z 327: Molecular ion [M]⁺.

-

m/z 228: Loss of C₇H₁₃ radical from the undecenyl chain.

-

m/z 186: Fragment corresponding to the N-methyl-2-methyl-4-quinolinone cation.

-

m/z 173: Fragment corresponding to the N-methyl-4-quinolinone cation after cleavage of the entire side chain.

-

m/z 159: Fragment corresponding to the 2-methyl-4-quinolinone cation.

Biological Context: Signaling Pathway

2-Alkyl-4(1H)-quinolinones are integral to the quorum sensing (QS) system of Pseudomonas aeruginosa. This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. The pqs system involves the synthesis of 2-heptyl-4-quinolone (HHQ) and its conversion to the Pseudomonas Quinolone Signal (PQS), which then activates the transcriptional regulator PqsR, leading to the expression of target genes. The synthesized molecule in this guide, being a structural analog, could potentially interact with this pathway.

Caption: A simplified diagram of the Pseudomonas Quinolone Signal (PQS) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bhu.ac.in [bhu.ac.in]

A Technical Guide to the Predicted Biological Activity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data on the biological activity of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. This document, therefore, provides a predictive overview based on the well-established biological activities of the broader class of 2-alkyl and 2-alkenyl-4(1H)-quinolinone compounds. The presented data and pathways are derived from studies on structurally related analogues.

Introduction to 4(1H)-Quinolinones

The 4(1H)-quinolinone core is a prominent heterocyclic scaffold found in both natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] This structural motif is a key component in various pharmaceuticals and has garnered significant interest in medicinal chemistry. The biological effects of 4(1H)-quinolinone derivatives are highly dependent on the nature and position of their substituents. This guide focuses on the potential activities of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone, with a particular emphasis on the influence of the long N-alkenyl substituent at the 2-position.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous 2-substituted 4(1H)-quinolinones, the target compound is predicted to exhibit several key biological activities, including antimicrobial, cytotoxic, and quorum sensing modulatory effects.[2][3]

Antimicrobial Activity

The 4-quinolone scaffold is the basis for the well-known quinolone class of broad-spectrum antibiotics.[2] Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. It is plausible that 2-long-chain substituted 4(1H)-quinolinones could exhibit antibacterial and antifungal properties. The lipophilic undecenyl chain at the C-2 position may enhance the compound's ability to penetrate microbial cell membranes.

Several 2-alkyl-4(1H)-quinolones (AHQs) isolated from bacteria, such as Pseudomonas aeruginosa, have demonstrated antimicrobial activity.[3] For instance, 2-heptyl-4-quinolone (HHQ) and its N-oxide have shown activity against Helicobacter pylori.[3]

Cytotoxic and Anticancer Activity

Numerous quinolinone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifactorial, including the inhibition of topoisomerase II, protein kinases such as PI3K, and histone deacetylases (HDACs).[4] The presence of a long alkyl or alkenyl chain can influence the cytotoxicity of these compounds.[5] Some 2-alkyl-4-hydroxyquinolines have demonstrated cytotoxic effects against various cancer cell lines.[6][7]

Quorum Sensing Modulation

In bacteria like Pseudomonas aeruginosa, 2-alkyl-4(1H)-quinolones, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS), act as signaling molecules in quorum sensing (QS).[2][3] This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. Compounds that interfere with QS are of great interest as potential anti-virulence agents. Given its structural similarity to these signaling molecules, 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone could potentially act as either an agonist or antagonist of the PQS receptor, PqsR, thereby modulating bacterial virulence.

Quantitative Data for Analogue Compounds

The following tables summarize the biological activity of various 2-alkyl and 2-alkenyl-4(1H)-quinolinone analogues.

Table 1: Antimicrobial Activity of 2-Alkyl-4(1H)-Quinolone Analogues

| Compound | Alkyl/Alkenyl Chain | Test Organism | Activity Metric | Value | Reference |

| 2-heptyl-4-quinolone (HHQ) | n-heptyl | Helicobacter pylori | MIC | 0.1–0.5 mg/mL | [3] |

| 2-nonyl-4-quinolone (NHQ) | n-nonyl | Helicobacter pylori | MIC | 0.1–0.5 mg/mL | [3] |

| 2-heptyl-4-hydroxyquinoline-N-oxide (N7) | n-heptyl | Helicobacter pylori | MIC | 0.1–0.5 mg/mL | [3] |

| 2-undecyl-4-quinolone | n-undecyl | Plasmodium falciparum | IC50 | 1.0-4.8 µg/mL | [7] |

| 2-((Z)-undec-4'-enyl)-4-hydroxyquinoline | (Z)-undec-4'-enyl | Plasmodium falciparum K1 | IC50 | 0.25–2.07 μg/mL | [7] |

Table 2: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

| Compound ID | Substituents | Cell Line | Activity Metric | Value (µM) | Reference |

| 20 | Benzylidene derivative | Colo 320 (resistant) | IC50 | 4.61 | [6] |

| 13b | Benzylidene derivative | Colo 320 (resistant) | IC50 | 4.58 | [6] |

| 20 | Benzylidene derivative | Colo 205 (sensitive) | IC50 | 2.34 | [6] |

| 13a | Benzylidene derivative | Colo 205 (sensitive) | IC50 | 11.86 | [6] |

Experimental Protocols

Detailed experimental procedures for the specific target compound are not available. However, the following are generalized protocols for assessing the key biological activities of quinolinone derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is typically determined using the broth microdilution method.

Workflow:

-

A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (no compound) and negative (no microorganism) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling and Biosynthetic Pathways

Quorum Sensing in Pseudomonas aeruginosa

The biosynthesis of 2-alkyl-4(1H)-quinolones (AQs) in P. aeruginosa is a key part of its quorum-sensing network.

Caption: Biosynthetic pathway of PQS and its role in activating virulence gene expression in P. aeruginosa.

General Experimental Workflow for Biological Activity Screening

The logical flow for investigating the biological properties of a novel quinolinone derivative would follow a multi-step process.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a significant class of heterocyclic compounds present in both natural and synthetic molecules, exhibiting a wide array of biological activities.[1][2] Derivatives of quinolin-4-one have been successfully developed as antibacterial, anticancer, antiviral, and antimalarial agents.[2][3] The compound 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is a naturally occurring phytochemical found in plants of the Euodia and Tetradium genera.[4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active quinolinones suggests it may possess therapeutic potential.

This guide provides a comprehensive framework for the initial in vitro screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone, outlining potential therapeutic targets, detailed experimental protocols for relevant assays, and hypothetical signaling pathways for investigation.

Potential Therapeutic Applications and Screening Strategy

Based on the known pharmacological profiles of quinolinone derivatives, the primary areas for in vitro screening of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone should include its potential as an anticancer, antibacterial, and anti-inflammatory agent.[5][6]

Anticancer Activity

Quinolinone derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of topoisomerase II, protein kinases, and histone deacetylase, leading to apoptosis and cell cycle arrest.[1]

Antibacterial Activity

The antibacterial action of many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[7]

Anti-inflammatory and Neuroprotective Potential

Certain quinoline derivatives have demonstrated antioxidant properties and the ability to modulate enzymes involved in neuroinflammation and neurodegeneration, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β).[3][8]

Data Presentation: Illustrative Quantitative Data Summaries

The following tables are templates for summarizing the quantitative data that would be generated from the proposed in vitro screening assays.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

| Cell Line | Compound | Doxorubicin (Positive Control) |

| MCF-7 | [Experimental Value] | [Reference Value] |

| HepG2 | [Experimental Value] | [Reference Value] |

| PC3 | [Experimental Value] | [Reference Value] |

| NIH/3T3 | [Experimental Value] | [Reference Value] |

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Bacterial Strain | Compound | Ciprofloxacin (Positive Control) |

| Staphylococcus aureus | [Experimental Value] | [Reference Value] |

| Escherichia coli | [Experimental Value] | [Reference Value] |

| Pseudomonas aeruginosa | [Experimental Value] | [Reference Value] |

Table 3: Enzyme Inhibition Assays (IC50 Values in µM)

| Enzyme Target | Compound | Positive Control Inhibitor |

| Topoisomerase II | [Experimental Value] | Etoposide |

| DNA Gyrase | [Experimental Value] | Ciprofloxacin |

| Acetylcholinesterase | [Experimental Value] | Galantamine |

| BACE1 | [Experimental Value] | Verubecestat |

| GSK3β | [Experimental Value] | CHIR-99021 |

Experimental Protocols

General Cell Culture

Cancer cell lines (e.g., MCF-7, HepG2, PC3) and a non-cancerous cell line (e.g., NIH/3T3) will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a twofold serial dilution of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).

-

Include positive (bacterial suspension without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase II Inhibition Assay

-

Utilize a commercial Topoisomerase II inhibition assay kit.

-

The assay typically measures the relaxation of supercoiled plasmid DNA by Topoisomerase II.

-

Incubate supercoiled DNA with human Topoisomerase II in the presence of varying concentrations of the test compound and a known inhibitor (e.g., etoposide).

-

Analyze the different forms of plasmid DNA (supercoiled, relaxed, linear) by agarose gel electrophoresis.

-

Quantify the inhibition of enzyme activity by densitometry of the gel bands.

DNA Gyrase Inhibition Assay

-

Use a commercial DNA gyrase inhibition assay kit.

-

This assay measures the supercoiling of relaxed plasmid DNA by DNA gyrase.

-

Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of various concentrations of the test compound and a known inhibitor (e.g., ciprofloxacin).

-

Separate the supercoiled and relaxed DNA by agarose gel electrophoresis.

-

Determine the level of inhibition by quantifying the amount of supercoiled DNA.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

The assay is performed in a 96-well plate.

-

Add AChE enzyme solution, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compound to the wells.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Visualizations: Diagrams of Workflows and Signaling Pathways

Caption: A flowchart illustrating the proposed in vitro screening workflow for the target compound.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical: 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- [caps.ncbs.res.in]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been isolated from the plant genus Cnidium.[1] This compound has demonstrated noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen of clinical concern. This technical guide aims to provide a comprehensive overview of the available information regarding its mechanism of action, supported by quantitative data and generalized experimental protocols. Due to the limited specific research on this particular molecule, the proposed mechanism is largely inferred from the well-established action of the broader quinolinone class of antibacterial agents.

Core Compound Profile

| IUPAC Name | 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- |

| Synonyms | 1-methyl-2-[(5Z)-undec-5-en-1-yl]quinolin-4(1H)-one |

| Compound Type | Quinolone Alkaloid |

| Natural Source | Cnidium spp.[1] |

| Known Biological Activity | Anti-MRSA activity[1][2] |

Quantitative Data: In Vitro Anti-MRSA Activity

The primary quantitative data available for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- pertains to its minimum inhibitory concentration (MIC) against two strains of MRSA.

| MRSA Strain | MIC Value |

| ATCC 33591 | 32 μg/mL[1] |

| ATCC 25923 | 16 μg/mL[1] |

Proposed Mechanism of Action

While specific studies on the mechanism of action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- are not extensively documented, its structural classification as a quinolinone provides a strong basis for its likely mode of antibacterial activity. Quinolones, as a class, are known to interfere with bacterial DNA synthesis.[3] This interference is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of quinolones is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for DNA replication and transcription.

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, such as Staphylococcus aureus, the main target is topoisomerase IV. This enzyme is crucial for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells upon cell division.

Given that the documented activity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is against MRSA (a Gram-positive bacterium), it is highly probable that its primary mechanism of action involves the inhibition of topoisomerase IV.

Signaling Pathway and Molecular Interaction

The following diagram illustrates the generalized mechanism of action for quinolone antibiotics against Gram-positive bacteria.

Caption: Proposed mechanism of action of quinolones in Gram-positive bacteria.

Experimental Protocols

The following provides a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound, which is the basis for the quantitative data presented.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for assessing the in vitro antimicrobial susceptibility of a compound.

1. Materials and Reagents:

-

Test compound: 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

-

Bacterial strain: Methicillin-resistant Staphylococcus aureus (e.g., ATCC 33591 or ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (broth only)

-

Solvent for the test compound (e.g., DMSO), sterile

2. Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent to a known high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound dilutions, the positive control, and the growth control (broth with bacteria but no compound). The final volume in each well will be 100 µL.

-

Controls:

-

Positive Control: A well containing a known antibiotic to ensure the bacteria are susceptible.

-

Growth Control: A well containing only broth and the bacterial inoculum to ensure the bacteria are viable.

-

Sterility Control: A well containing only uninoculated broth to check for contamination.

-

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the bacteria.

Experimental Workflow Diagram

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a natural product with demonstrated antibacterial activity against MRSA. While its specific mechanism of action has not been empirically determined, it is strongly presumed to function as a typical quinolone antibiotic by inhibiting bacterial topoisomerase IV.

Further research is warranted to elucidate the precise molecular interactions and to confirm this proposed mechanism. Key future experiments would include:

-

Enzyme Inhibition Assays: Directly testing the inhibitory activity of the compound against purified bacterial DNA gyrase and topoisomerase IV.

-

Macromolecular Synthesis Assays: Investigating the effect of the compound on DNA, RNA, and protein synthesis in MRSA to confirm that DNA synthesis is the primary process being inhibited.

-

Resistance Studies: Attempting to generate resistant mutants and sequencing the genes for DNA gyrase and topoisomerase IV to identify potential mutations in the drug-binding sites.

Such studies would provide a more definitive understanding of the mechanism of action of this promising anti-MRSA compound and could guide the development of novel, more potent quinolone antibiotics.

References

An In-depth Technical Guide to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural quinolinone alkaloid, 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. It details its natural origins, provides a representative methodology for its isolation and characterization, and discusses its known biological activities, with a focus on its potential as an antibacterial agent.

Natural Sources

1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is an alkaloid found primarily within the plant kingdom, specifically in species belonging to the Rutaceae family. The principal genera known to produce this compound are Euodia and its reclassified genus, Tetradium.

Initial indications also pointed towards the Cnidium genus; however, extensive phytochemical literature on common species like Cnidium monnieri focuses predominantly on coumarins and does not substantiate the presence of this specific quinolinone alkaloid.[1][2][3][4][5] Therefore, the most reliably documented sources are:

These plants have a history of use in traditional medicine, and their phytochemical investigation has led to the isolation of numerous bioactive alkaloids, including the subject of this guide.

Isolation and Characterization

While a singular, comprehensive protocol for the isolation of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is not detailed in a single publication, a representative methodology can be constructed based on the successful isolation of structurally similar quinolone alkaloids from Tetradium ruticarpum (formerly Euodia ruticarpa).[7] High-speed counter-current chromatography (HSCCC) has been shown to be an effective technique for the separation of these compounds.[7]

General Experimental Workflow

The isolation process typically involves extraction from the plant material, followed by chromatographic separation and purification.

References

- 1. Cnidium monnieri - Wikipedia [en.wikipedia.org]

- 2. Phytochemical Constituents and In vitro Pharmacological Response of Cnidium monnieri; A Natural Ancient Medicinal Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cnidium monnieri: A Review of Traditional Uses, Phytochemical and Ethnopharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Phytochemical: 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- [caps.ncbs.res.in]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the quinolinone alkaloid, 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-. Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted properties from computational models and outlines general experimental protocols for their determination. Additionally, it includes information on the compound's known biological activity and natural sources, along with standardized workflows relevant to its study.

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been identified in various plant species.[1] The quinolinone core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This particular compound has garnered interest for its antibacterial properties. A thorough understanding of its physicochemical characteristics is crucial for its potential development as a therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- are not extensively available in the public domain. However, computational predictions provide valuable estimates for several key parameters. The following table summarizes these predicted properties.

Table 1: Predicted Physicochemical Properties of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

| Property | Predicted Value |

| Molecular Formula | C21H29NO |

| Molecular Weight | 311.5 g/mol [1] |

| XlogP | 6.3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 9[1] |

| Topological Polar Surface Area | 20.3 Ų[1] |

| Heavy Atom Count | 23[1] |

| Molecular Complexity | 424[1] |

| Monoisotopic Mass | 311.225 g/mol [1] |

| LogS (ESOL) | -6.16[1] |

Biological Activity and Natural Sources

Antibacterial Activity

This quinolinone derivative has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The reported minimum inhibitory concentration (MIC) values are 32 μg/mL against the ATCC 33591 strain and 16 μg/mL against the ATCC 25923 strain.

Natural Occurrences

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- has been identified as a phytochemical in the following plant species:

Experimental Protocols

The following sections describe general, standardized experimental methodologies for determining the key physicochemical properties of organic compounds like 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method [2][3][4][5][6]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heated block and a means of slowly and controllably increasing the temperature is used. The apparatus should have a viewport for observing the sample.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Determination of Aqueous Solubility

Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[7]

Methodology: Shake-Flask Method [7][8][9]

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of an aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method [10][11][12]

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (typically at a pH where the compound is in its neutral form) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and agitated until partitioning equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate standardized workflows relevant to the study of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-.

Workflow for Physicochemical Property Determination

References

- 1. Phytochemical: 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- [caps.ncbs.res.in]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. thinksrs.com [thinksrs.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. docs.chemaxon.com [docs.chemaxon.com]

"toxicology profile of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone"

Disclaimer: No specific toxicological data has been found for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in publicly available scientific literature. This document provides a toxicological profile for the broader class of 2-alkyl-4(1H)-quinolinones based on available data for structurally related compounds. The information herein should be used for research and informational purposes only and does not constitute a formal safety assessment for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Introduction

Quinolone alkaloids are a class of heterocyclic compounds found in various plants, bacteria, and fungi. The 4(1H)-quinolinone core structure is a common scaffold in many biologically active molecules, including several approved drugs. 2-alkyl-4(1H)-quinolinones are a subclass characterized by an alkyl chain at the 2-position of the quinolinone ring. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anticancer, and quorum sensing modulatory effects. However, the potential toxicity of this class of compounds is a critical aspect of their overall pharmacological profile. This technical guide summarizes the available toxicological data on 2-alkyl-4(1H)-quinolinones and related derivatives, focusing on cytotoxicity and genotoxicity.

Quantitative Toxicological Data

The available quantitative data on the toxicity of 2-alkyl-4(1H)-quinolinones and related compounds is limited. The following tables summarize the reported in vitro cytotoxicity data for various quinolinone derivatives.

Table 1: Cytotoxicity of 4-Hydroxyquinoline Derivatives against Colon Adenocarcinoma Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 13a | Colo 320 (resistant) | 8.19 | [1] |

| Colo 205 (sensitive) | 11.86 | [1] | |

| 13b | Colo 320 (resistant) | 4.58 | [1] |

| Colo 205 (sensitive) | 8.1 | [1] | |

| 20 | Colo 320 (resistant) | 4.61 | [1] |

| Colo 205 (sensitive) | 2.34 | [1] | |

| 21 | Colo 205 (sensitive) | 16.54 | [1] |

| 22 | Colo 320 (resistant) | 12.29 | [1] |

| Colo 205 (sensitive) | 11.79 | [1] | |

| 26 | Colo 320 (resistant) | 11 | [1] |

| Colo 205 (sensitive) | 12.63 | [1] | |

| 28 | Colo 320 (resistant) | 14.08 | [1] |

| 29 | Colo 320 (resistant) | 9.86 | [1] |

Data from a study on synthetic 4-hydroxyquinoline derivatives, some of which are structurally related to the 2-alkyl-4(1H)-quinolinone class.[1]

Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives against Breast Cancer Cell Lines

| Compound ID | Cell Line | GI50 (µM) | Reference |

| 2 | MDA-MB-468 | >100 | [2] |

| 3 | MDA-MB-468 | 8.73 | [2] |

| MCF-7 | 8.22 | [2] | |

| 4 | MDA-MB-468 | 11.01 | [2] |

| MCF-7 | 51.57 | [2] | |

| 5 | MDA-MB-468 | 8.73 | [2] |

| 6 | MDA-MB-468 | 11.47 | [2] |

| 7 | MDA-MB-468 | 12.85 | [2] |

| 8 | MDA-MB-468 | 14.09 | [2] |

Data from a study on synthetic 4-aminoquinoline derivatives.[2] While not 4(1H)-quinolinones, this data provides insight into the cytotoxic potential of the broader quinoline class.

Genotoxicity Profile

The genotoxic potential of quinoline derivatives is highly dependent on their substitution patterns. Some quinolones have been shown to be mutagenic in bacterial assays like the Ames test, often requiring metabolic activation.[3][4] For example, eight quinolones tested in the Ames Salmonella TA102 assay all induced reverse mutations.[3][4] The genotoxicity of quinolones is often linked to their ability to induce the SOS response in bacteria, which is a cellular response to DNA damage.[3][4]

While some quinoline compounds are potent genotoxins, such as 4-nitroquinoline-1-oxide, others like quinoline itself and 8-hydroxyquinoline have shown no significant genotoxic effects in some in vivo studies. The genotoxicity of 2-alkyl-4(1H)-quinolinones as a specific class has not been extensively studied.

Mechanisms of Toxicity

The precise mechanisms of toxicity for 2-alkyl-4(1H)-quinolinones are not well-elucidated. However, based on studies of related quinolone compounds, potential mechanisms may include:

-

DNA Damage: As indicated by positive results in genotoxicity assays, some quinolones can directly or indirectly damage DNA.

-

Inhibition of Topoisomerases: Some quinolone-based compounds are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This can lead to breaks in the DNA and ultimately cell death.

-

Oxidative Stress: The generation of reactive oxygen species (ROS) is another potential mechanism of toxicity for some heterocyclic compounds, leading to cellular damage.

Experimental Protocols

Detailed methodologies for key toxicological assays relevant to the assessment of 2-alkyl-4(1H)-quinolinones are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-alkyl-4(1H)-quinolinone) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT assay for in vitro cytotoxicity testing.

Genotoxicity Assessment: SOS Chromotest

The SOS Chromotest is a bacterial short-term assay for detecting genotoxicity. It is a colorimetric assay that measures the induction of the SOS response in Escherichia coli in response to DNA damage.

Protocol:

-

Bacterial Culture: Grow a specific strain of E. coli (e.g., PQ37) to the exponential phase.

-

Compound Exposure: In a 96-well plate, mix the bacterial culture with various concentrations of the test compound, a positive control (a known genotoxin), and a negative control. An S9 fraction can be added for metabolic activation.

-

Incubation: Incubate the plate for a few hours to allow for the induction of the SOS response and the expression of the reporter gene (e.g., β-galactosidase).

-

Enzyme Assay: Add a chromogenic substrate for the reporter enzyme (e.g., ONPG for β-galactosidase).

-

Absorbance Measurement: Measure the absorbance at two wavelengths to determine both the enzymatic activity (genotoxicity) and the bacterial growth (cytotoxicity).

-

Data Analysis: Calculate the induction factor (IF) for each concentration. A dose-dependent increase in the IF above a certain threshold indicates a positive genotoxic response.

Caption: Workflow of the SOS Chromotest for genotoxicity assessment.

Conclusion

The toxicological profile of 2-alkyl-4(1H)-quinolinones is not well-established, and there is a significant lack of data for the specific compound 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. Based on the available information for structurally related quinolinone derivatives, this class of compounds exhibits a range of cytotoxic activities against cancer cell lines. The genotoxic potential of quinolones is variable and highly dependent on the specific chemical structure. Further studies, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute and chronic toxicity studies, are necessary to establish a comprehensive toxicological profile for 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone and other members of the 2-alkyl-4(1H)-quinolinone class. The experimental protocols and workflows provided in this guide offer a framework for conducting such essential toxicological evaluations.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone

AN-HPLC-QM001

Introduction

1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone is a quinolinone derivative. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds and pharmaceuticals.[1] Accurate and robust analytical methods are therefore essential for the purity determination, quantification, and quality control of quinolinone-based compounds in research, development, and manufacturing settings. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone. The described protocol is intended as a starting point and may require further optimization for specific matrices or analytical goals.

Target Audience

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of HPLC techniques.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of the target compound.

1. Materials and Reagents

-

Analytes: 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone reference standard

-

Solvents:

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Water (HPLC grade, deionized and filtered)

-

-

Buffers and Additives:

-

Phosphoric acid (ACS grade or higher)

-

Ammonium acetate (HPLC grade or higher)

-

Formic acid (LC-MS grade, if applicable)

-

-

Sample Preparation Solvents: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a good starting point.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

| Parameter | Recommended Condition |

| HPLC System | Any standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is often beneficial for basic compounds.[2] |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Elution | Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be: 0-2 min: 5% B2-20 min: 5-95% B20-25 min: 95% B25-26 min: 95-5% B26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm or by scanning the UV spectrum of the analyte to determine the wavelength of maximum absorbance.[3] |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

3. Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of the 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone reference standard.

-

Dissolve the standard in the sample preparation solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Solution Preparation:

-

For bulk drug substance, dissolve a known amount in the sample preparation solvent to achieve a concentration within the calibration range.

-

For formulated products or complex matrices, an extraction step may be necessary. Ultrasonication with a suitable solvent like acetonitrile can be an effective extraction method.[3] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may also be employed for sample clean-up and concentration.[4]

-

Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.

-

4. Data Analysis and Quantification

-

Identify the peak corresponding to 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone based on its retention time, which should be consistent with the reference standard.

-

Create a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is generally considered acceptable.

-

Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Method Optimization

The provided protocol is a starting point. For optimal performance, the following parameters may need to be adjusted:

-

Mobile Phase Composition: The ratio of aqueous to organic solvent will influence the retention time. Adjusting the gradient slope can improve the separation of impurities. The use of different organic modifiers (e.g., methanol instead of acetonitrile) can alter selectivity.[5]

-

Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape and retention of ionizable compounds like quinolinones.[5] Experimenting with different acidic or basic additives (e.g., formic acid, ammonium acetate) may be necessary.

-

Column Chemistry: While a C18 column is a good starting point, other stationary phases (e.g., C8, Phenyl-Hexyl) can be tested to achieve the desired separation.

-

Detection Wavelength: Using a PDA detector to determine the wavelength of maximum absorbance for the target compound will maximize sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone.

Caption: HPLC analysis workflow from sample preparation to data quantification.

Summary of Quantitative Data Presentation

The quantitative results of the HPLC analysis should be summarized in a clear and concise table.

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) | % Purity (if applicable) |

| Standard 1 | 1.0 | N/A | ||

| Standard 2 | 5.0 | N/A | ||

| Standard 3 | 10.0 | N/A | ||

| Standard 4 | 25.0 | N/A | ||

| Standard 5 | 50.0 | N/A | ||

| Standard 6 | 100.0 | N/A | ||

| Sample 1 | ||||

| Sample 2 | ||||

| ... |

Disclaimer: This application note provides a general guideline. It is the user's responsibility to validate the method for their specific application and to ensure compliance with all relevant regulatory requirements.

References

- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is a quinolone alkaloid that has been isolated from plants of the Cnidium genus.[1][2] This class of compounds is of significant interest to the scientific community due to the well-established broad-spectrum antibacterial activity of quinolones.[1][2] The primary mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA synthesis through the targeting of essential enzymes, DNA gyrase and topoisomerase IV. This interference with DNA replication and repair ultimately leads to bacterial cell death. This document provides detailed protocols for determining the antimicrobial susceptibility of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against relevant bacterial strains, with a focus on methicillin-resistant Staphylococcus aureus (MRSA), against which it has shown activity.[1][2]

Antimicrobial Activity

Preliminary studies have demonstrated the inhibitory effects of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for two specific MRSA strains.

Table 1: Minimum Inhibitory Concentration (MIC) of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA Strains

| Bacterial Strain | MIC Value (µg/mL) |

| Staphylococcus aureus (ATCC 33591) | 32 |

| Staphylococcus aureus (ATCC 25923) | 16 |

Note: The referenced source for the MIC against ATCC 25923 indicates 16 µM/mL, which is likely a typographical error and has been interpreted as 16 µg/mL for consistency and practical relevance in this context.[1][2]

Proposed Mechanism of Action

The antimicrobial activity of quinolone compounds is primarily attributed to their ability to disrupt bacterial DNA replication. They form a stable complex with DNA and the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for relieving topological stress in DNA during replication and transcription. By trapping these enzymes in a state where they have cleaved the DNA but cannot reseal it, quinolones introduce double-strand breaks into the bacterial chromosome, ultimately leading to cell death.

Caption: Proposed mechanism of action for quinolone compounds.

Experimental Protocols

The following is a detailed protocol for determining the MIC of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document, which provides a standardized procedure for antimicrobial susceptibility testing of bacteria that grow aerobically.

Protocol: Broth Microdilution for MIC Determination

1. Materials

-

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- stock solution (e.g., in dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus ATCC 29213 for quality control, and test strains such as MRSA ATCC 33591 and ATCC 25923)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

-

Pipettes and sterile tips

2. Preparation of Reagents

-

Compound Stock Solution: Prepare a stock solution of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- in a suitable solvent like DMSO at a high concentration (e.g., 1280 µg/mL).

-

Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of CAMHB) followed by a further dilution as per the well volume.

-

3. Assay Procedure

-

Serial Dilutions:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a gradient of the compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial suspension (prepared in step 2) to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no compound).

-

Sterility Control: A well containing only CAMHB (no compound, no bacteria).

-

Solvent Control: If the compound is dissolved in a solvent like DMSO, include a control with the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

-

Quality Control: Concurrently test a reference strain, such as S. aureus ATCC 29213, for which the expected MIC range of standard antibiotics is known.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

4. Interpretation of Results

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- at which there is no visible growth of the bacteria. This can be more accurately determined using a microplate reader to measure the optical density at 600 nm.

Caption: Workflow for Broth Microdilution MIC Assay.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- is anticipated to be initiated at either the quinolinone core or the undecenyl side chain. The primary fragmentation pathways are expected to involve cleavages alpha to the nitrogen atom and the double bond within the side chain, as well as characteristic losses from the quinolinone ring.

A key fragmentation of N-methyl-4-quinolone involves the loss of 28 mass units, which corresponds to the loss of a carbon monoxide (CO) molecule from the molecular ion.[1][2] The molecular formula for 1-methyl-4(1H)-quinolinone is C10H9NO, with a molecular weight of 159.1846.[3]

The overall fragmentation pattern will be a composite of the fragmentation of the heterocyclic core and the aliphatic side chain.

References

Application Notes and Protocols for the Evaluation of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- in MRSA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The quinolone class of compounds has historically been effective against bacterial infections, primarily through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. However, the emergence of resistance necessitates the development of novel quinolone derivatives with enhanced efficacy against resistant strains.

This document provides a comprehensive set of protocols for the evaluation of a novel quinolinone derivative, 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-, as a potential anti-MRSA agent. The methodologies outlined herein cover the determination of antibacterial activity, inhibition of biofilm formation, and assessment of cytotoxicity. Furthermore, a potential mechanism of action is proposed and visualized, providing a framework for further mechanistic studies.

Data Presentation

The following tables present hypothetical data for 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against various MRSA strains. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- against MRSA Strains

| Bacterial Strain | 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| MRSA ATCC 43300 | 2 | 1 | >64 |

| MRSA USA300 | 4 | 1 | >64 |

| Clinical Isolate 1 | 2 | 2 | >64 |

| Clinical Isolate 2 | 8 | 1 | >64 |

Table 2: Biofilm Inhibition by 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

| MRSA Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |

| MRSA ATCC 43300 | 1 (0.5x MIC) | 45 |

| 2 (1x MIC) | 78 | |

| 4 (2x MIC) | 92 | |

| MRSA USA300 | 2 (0.5x MIC) | 40 |

| 4 (1x MIC) | 72 | |

| 8 (2x MIC) | 88 |

Table 3: Cytotoxicity of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- on Human Keratinocytes (HaCaT cells)

| Concentration (µg/mL) | Cell Viability (%) |

| 10 | 98 |

| 25 | 95 |

| 50 | 88 |

| 100 | 75 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

MRSA strains (e.g., ATCC 43300, USA300, clinical isolates)

-

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- stock solution (in DMSO)

-

Positive control antibiotic (e.g., Vancomycin)

-

Negative control (MHB with DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension of each MRSA strain in sterile saline, adjusted to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension 1:100 in MHB to obtain a final inoculum of ~1.5 x 10^6 CFU/mL.

-

Prepare serial two-fold dilutions of the test compound and control antibiotic in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of ~7.5 x 10^5 CFU/mL and a final volume of 200 µL.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of biofilms.[2][3]

Materials:

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

96-well flat-bottom tissue culture plates

-

MRSA strains

-

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Prepare an overnight culture of MRSA in TSB.

-

Dilute the overnight culture 1:100 in TSB with 1% glucose.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add 100 µL of the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

-

Fix the biofilms by air-drying the plate.

-

Stain the biofilms by adding 150 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.

-

Wash the wells three times with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[4][5]

Materials:

-

Human cell line (e.g., HaCaT keratinocytes)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl-

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the human cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 atmosphere for 24 hours.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubate the cells for another 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Hypothetical Mechanism of Action

Quinolones are known to target bacterial DNA gyrase and topoisomerase IV.[6][7] This diagram illustrates the proposed inhibitory action of 4(1H)-Quinolinone, 1-methyl-2-(5Z)-5-undecen-1-yl- on DNA replication in MRSA.

Caption: Proposed inhibition of MRSA DNA gyrase by the compound.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing a novel anti-MRSA compound.

Caption: Workflow for evaluating a novel anti-MRSA compound.

References

- 1. 4.3. Determination of Minimal Inhibitory Concentration [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal violet assay [bio-protocol.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jidc.org [jidc.org]

- 7. Fluoroquinolone resistant mechanisms in methicillin-resistant Staphylococcus aureus clinical isolates in Cairo, Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Microscopy with 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The inherent fluorescence of some quinolinone derivatives, or the ability to induce fluorescence through structural modification, makes them attractive candidates for the development of fluorescent probes for bio-imaging applications.[1][2] These probes can be instrumental in studying cellular processes, tracking the localization of bioactive molecules, and elucidating mechanisms of action.[1]

This document provides detailed application notes and protocols for the use of fluorescent analogs of 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone in fluorescence microscopy. While specific fluorescence data for this particular compound is not extensively available in the current literature, this guide is based on the well-documented fluorescent properties of structurally related quinolinone derivatives and general protocols for live-cell imaging with small-molecule probes. It is intended to provide a robust framework for researchers to design and execute fluorescence microscopy experiments using novel fluorescent analogs of this quinolinone.

Data Presentation: Fluorescent Properties of Related Quinolinone Analogs

The fluorescence properties of quinolinone derivatives can be tuned by modifying their chemical structure. For instance, the addition of an N-dimethyl group to a quinoline moiety has been shown to induce fluorescence, enabling the tracking of the molecule within cells. The table below summarizes the photophysical properties of several reported fluorescent quinolinone analogs to provide an expected range of excitation and emission wavelengths.

| Compound/Analog Type | Excitation (λex) | Emission (λem) | Quantum Yield (ΦF) | Notes |

| N-dimethyl aminosteroid quinoline analog (RM-581-Fluo) | 357 nm / 470 nm | 447 nm / 525 nm | Not Reported | Accumulates in the endoplasmic reticulum.[1] |

| 2-aryl-3-hydroxyquinolin-4(1H)-one-carboxamides | ~350-400 nm | ~450-550 nm | Not Reported | Exhibit dual emission due to excited state intramolecular proton transfer (ESIPT). |

| Trifluoromethylated quinoline-phenol Schiff bases | ~350-400 nm | ~420-550 nm | 0.12 - 0.85 | Quantum yield and Stokes shift are solvent-dependent.[4] |

| 7-(diethylamino)quinolin-2(1H)-one derivatives | ~410-430 nm | ~450-500 nm | 0.03 (increases upon binding to cucurbit[2]uril) | Aza-analogs of coumarins.[5] |

| Push-pull type amino-quinoline derivatives | ~400 nm | ~470-590 nm | Up to 0.57 | Exhibit fluorescent solvatochromism.[2] |

Experimental Protocols

Protocol 1: General Live-Cell Imaging with Fluorescent Quinolinone Analogs

This protocol outlines the general steps for labeling and imaging live cells with a fluorescent 1-methyl-2-(5Z)-5-undecen-1-yl-4(1H)-quinolinone analog.

Materials:

-

Fluorescent quinolinone analog (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest (e.g., HeLa, MCF-7)